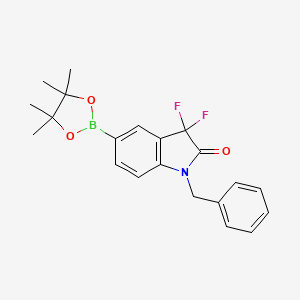

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Descripción general

Descripción

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a complex organic compound characterized by its intricate molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables its use as a key intermediate in palladium-catalyzed Suzuki-Miyaura couplings . This reaction facilitates the formation of carbon-carbon bonds between the boronate and aryl/heteroaryl halides.

Reaction Conditions and Catalysts

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) .

-

Base : Aqueous cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc) .

Example Reaction:

The boronate reacts with aryl halides (e.g., bromobenzamide derivatives) to yield biaryl products. For instance:

Yield : Typically >70% under optimized conditions .

Boronate Hydrolysis

The pinacol boronate ester can hydrolyze to the corresponding boronic acid under acidic or aqueous basic conditions, though this is less common due to the compound’s stability in protic solvents .

Stability Under Radical Conditions

The difluoro groups at the 3-position enhance electron-withdrawing effects, stabilizing the indolin-2-one core during radical reactions. For example, cobalt-catalyzed alkyldifluoroalkylation with dienoates proceeds without decomposition of the boronate moiety .

Structural Insights and Reactivity

-

Boronates vs. Boronic Acids : The pinacol boronate ester improves solubility in organic solvents compared to boronic acids, facilitating handling in anhydrous reactions .

-

Steric Effects : The benzyl group at N1 and the tetramethyl dioxaborolan ring create steric hindrance, directing regioselectivity in cross-couplings .

Comparative Reaction Data

Aplicaciones Científicas De Investigación

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: It can be used in the development of new pharmaceuticals targeting various diseases.

Industry: Its unique properties make it valuable in the production of advanced materials and chemical sensors.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is unique due to its specific structural features, such as the presence of difluoro and boronic acid moieties. Similar compounds include:

Benzyl (2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

Actividad Biológica

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzyl group, difluoromethyl substituents, and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 385.21 g/mol .

Research indicates that this compound functions primarily as an inhibitor of p38 mitogen-activated protein kinase (MAPK) . This kinase is crucial for regulating inflammatory responses and cell differentiation . In vitro studies have demonstrated that this compound can significantly inhibit the production of tumor necrosis factor (TNF) in human monocytic cell lines (THP-1), with IC50 values often below 100 nM .

Comparative Biological Activity

To understand the biological activity of this compound better, it is useful to compare it with similar compounds. The following table summarizes some related indolin derivatives and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-indolinone | Similar indolinone core | Moderate p38 inhibition |

| 1-Bromo-indolinone | Halogenated variant | Variable bioactivity |

| 6-Fluoro-indolinone | Fluorinated derivative | Enhanced anti-inflammatory effects |

This comparison highlights the unique aspects of this compound due to its specific difluoro and dioxaborolane substituents that enhance its biological activity and therapeutic potential compared to its analogs .

Additional Biological Targets

Beyond its role as a p38 MAPK inhibitor, studies suggest that this compound may interact with various other biological targets. These interactions could position it as a multi-target therapeutic agent , potentially expanding its applications in treating inflammatory diseases and possibly cancer .

In Vitro Studies

In vitro studies involving THP-1 cells have shown promising results regarding the anti-inflammatory properties of this compound. The inhibition of TNF production suggests potential therapeutic applications in conditions characterized by excessive inflammation . Further research is necessary to elucidate the precise pathways affected by this compound.

Synthesis and Derivatization

The synthesis of this compound typically involves several steps including palladium-catalyzed reactions. The complexity of its synthesis allows for further derivatization which may enhance its biological activity .

Propiedades

IUPAC Name |

1-benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BF2NO3/c1-19(2)20(3,4)28-22(27-19)15-10-11-17-16(12-15)21(23,24)18(26)25(17)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASVPJUAULBMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.